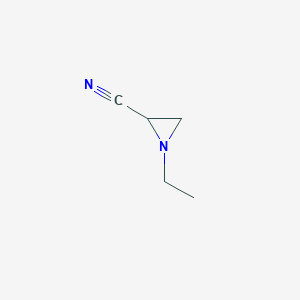![molecular formula C23H29NO2 B14689942 4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol CAS No. 27617-98-7](/img/structure/B14689942.png)
4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential . This compound exhibits several biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Preparation Methods
The synthesis of 4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol can be achieved through various synthetic routes. One common method involves the use of 2-aminophenol as a precursor, which reacts with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used for the synthesis of benzoxazole derivatives in water under reflux conditions, yielding 79-89% . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of quinone derivatives, while reduction may yield hydroxy derivatives .
Scientific Research Applications
4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various benzoxazole derivatives with potential biological activities . In biology and medicine, it has been studied for its antimicrobial, antifungal, and anticancer properties . The compound has shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger . Additionally, it has been evaluated for its anticancer activity against human colorectal carcinoma cell lines . In the industrial sector, it is used in the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of 4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cathepsin S, which plays a role in various biological processes . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death . Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol can be compared with other similar compounds, such as 2-(1,3-benzoxazol-2-yl)ethylamine hydrochloride and 2-(1,3-benzoxazol-2-ylthio)ethanamine hydrochloride . These compounds share the benzoxazole core structure but differ in their substituents, which can influence their biological activities and applications. For example, 2-(1,3-benzoxazol-2-yl)ethylamine hydrochloride has been studied for its potential use in medicinal chemistry due to its antimicrobial and anticancer properties
Properties
CAS No. |
27617-98-7 |
|---|---|
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-[2-(1,3-benzoxazol-2-yl)ethyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C23H29NO2/c1-22(2,3)16-13-15(14-17(21(16)25)23(4,5)6)11-12-20-24-18-9-7-8-10-19(18)26-20/h7-10,13-14,25H,11-12H2,1-6H3 |
InChI Key |
NRWAQXSHQJBMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


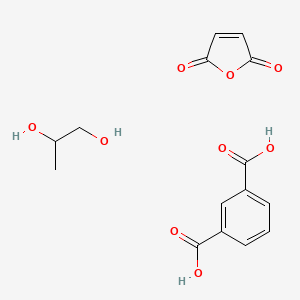

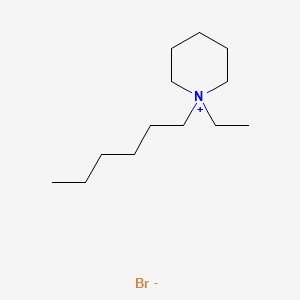


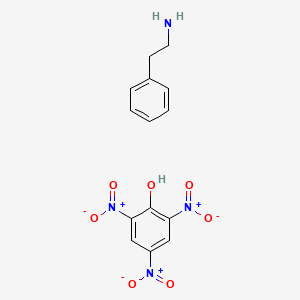
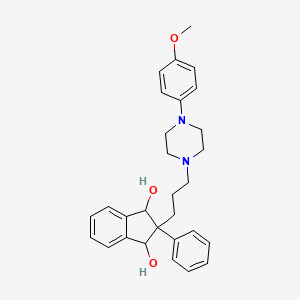
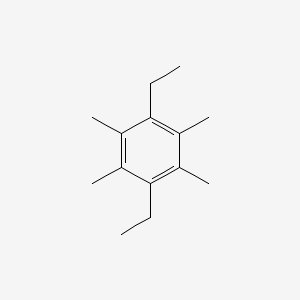
![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)
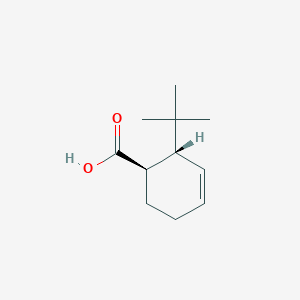
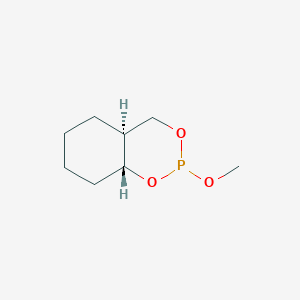
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
